2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane
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Overview
Description
2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane is a chemical compound with the molecular formula C8H3F4NO4 and a molecular weight of 253.11 g/mol It is characterized by the presence of four fluorine atoms and a nitro group attached to a benzodioxane ring
Preparation Methods
The synthesis of 2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane typically involves the reaction of appropriate fluorinated precursors with nitro compounds under controlled conditions. One common method includes the nitration of 2,2,3,3-tetrafluorobenzodioxane using nitric acid and sulfuric acid as nitrating agents . The reaction is carried out at low temperatures to ensure the selective introduction of the nitro group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, reduction of the nitro group yields 2,2,3,3-tetrafluoro-6-amino-1,4-benzodioxane.
Scientific Research Applications
2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane can be compared with similar compounds such as:
2,2,3,3-Tetrafluoro-1,4-butanediol: This compound lacks the nitro group and has different chemical properties and applications.
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: This compound has a similar nitro group but differs in its overall structure and reactivity.
2,2,3,3-Tetrafluoro-6-nitro-2,3-dihydro-1,4-benzodioxine: This is a closely related compound with slight structural variations that can affect its chemical behavior.
The uniqueness of this compound lies in its specific combination of fluorine and nitro groups on the benzodioxane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-6-nitro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO4/c9-7(10)8(11,12)17-6-3-4(13(14)15)1-2-5(6)16-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHAJBUXJRZUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(C(O2)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023056 |
Source
|
Record name | 2,2,3,3-Tetrafluoro-6-nitro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89586-09-4 |
Source
|
Record name | 2,2,3,3-Tetrafluoro-6-nitro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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